1-[2-(morpholin-4-yl)ethyl]-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one
Description
The compound 1-[2-(morpholin-4-yl)ethyl]-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one (CAS: 898435-29-5) is a hexahydroquinazolinone derivative with a molecular formula of C25H32N4O3S and a molecular weight of 468.61 g/mol . Its structure features:
- A hexahydroquinazolin-2-one core, providing a bicyclic scaffold.
This combination of functional groups suggests unique physicochemical and pharmacological properties compared to simpler quinazolinone derivatives.
Properties
IUPAC Name |
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydroquinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3S/c30-23(28-11-5-7-19-6-1-3-9-21(19)28)18-33-24-20-8-2-4-10-22(20)29(25(31)26-24)13-12-27-14-16-32-17-15-27/h1,3,6,9H,2,4-5,7-8,10-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGCETLUUUIULT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between the target compound and analogs:
Key Findings from Comparative Studies
Electron-Withdrawing Substituents: Analogs with electron-withdrawing groups (e.g., Cl in , Br in ) exhibit reduced apoptotic or cytotoxic activity due to impaired binding to biological targets .
Morpholine vs. Triazole : Morpholine in the target compound improves solubility and metabolic stability compared to triazole-containing analogs (e.g., ), which may prioritize metal-binding interactions .
Sulfanyl Linker: The sulfanyl group in the target compound and analogs (e.g., ) facilitates covalent or non-covalent interactions with cysteine residues or metal ions, though steric effects from tetrahydroquinoline may reduce accessibility compared to smaller substituents (e.g., methoxyphenyl in ).
Anti-Tubercular Activity: Thiophene/thiazole-substituted dihydroquinazolinones (e.g., ) show promise against Mycobacterium tuberculosis, while the target compound’s tetrahydroquinoline moiety may target different pathways (e.g., kinase inhibition).
Implications for Drug Design
- Selectivity: The tetrahydroquinoline group in the target compound may confer selectivity for enzymes with hydrophobic binding pockets (e.g., kinases), whereas smaller analogs (e.g., ) could target broader substrates.
- Solubility: Morpholine and hexahydroquinazolinone core enhance aqueous solubility compared to fully aromatic analogs (e.g., ), improving bioavailability.
- Synthetic Complexity: The target compound’s synthesis requires multi-step functionalization of the quinazolinone core, while triazole-based analogs (e.g., ) utilize click chemistry for rapid derivatization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
